Bienvenue dans la boutique en ligne BenchChem!

(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine

EGFR T790M inhibitor medicinal chemistry kinase inhibitor scaffold

(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1540981-37-0) is a C6-disubstituted pyrazole derivative bearing a methoxy group at the 3-position and a primary aminomethyl group at the 4-position. This compound serves as a critical synthetic intermediate in the multi-kilogram preparation of PF-06747775 (mavelertinib), an irreversible third-generation EGFR tyrosine kinase inhibitor that entered Phase I clinical trials for T790M-mutant non-small-cell lung cancer (NSCLC).

Molecular Formula C6H11N3O
Molecular Weight 141.174
CAS No. 1540981-37-0
Cat. No. B2432415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine
CAS1540981-37-0
Molecular FormulaC6H11N3O
Molecular Weight141.174
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)CN
InChIInChI=1S/C6H11N3O/c1-9-4-5(3-7)6(8-9)10-2/h4H,3,7H2,1-2H3
InChIKeyMGDACALOFCAYGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methanamine – A Precision Pyrazole Building Block for Clinical-Stage EGFR Inhibitor Synthesis


(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1540981-37-0) is a C6-disubstituted pyrazole derivative bearing a methoxy group at the 3-position and a primary aminomethyl group at the 4-position. This compound serves as a critical synthetic intermediate in the multi-kilogram preparation of PF-06747775 (mavelertinib), an irreversible third-generation EGFR tyrosine kinase inhibitor that entered Phase I clinical trials for T790M-mutant non-small-cell lung cancer (NSCLC) [1]. Its structure enables regioselective coupling through the primary amine handle while the 3-methoxy substituent engages the kinase hinge region, a pharmacophoric feature directly linked to mutant-selective EGFR inhibition [1][2]. The compound is commercially available at ≥95% purity from multiple suppliers, including its hydrochloride salt form (CAS 2567503-24-4) for enhanced stability .

Why (3-Methoxy-1-methyl-1H-pyrazol-4-yl)methanamine Cannot Be Substituted by Simple N-Methylpyrazole Methanamine Analogs in EGFR-Targeted Programs


The 3-methoxy substituent is not a passive structural decoration; it is a pharmacophoric determinant that directly governs mutant EGFR potency and wild-type EGFR selectivity. In the evolution from the first-generation clinical candidate PF-06459988 to PF-06747775, the sole major structural change was the installation of a 3-methoxy group on the (1-methyl-1H-pyrazol-4-yl)amine scaffold [1]. This single modification improved potency against the EGFR Del-T790M double mutant by 2.3-fold (7 nM to 3 nM) and against the L858R single mutant by 5.3-fold (21 nM to 4 nM), while also reducing the Del single mutant IC50 by 18-fold (90 nM to 5 nM) [1]. Substituting the 3-methoxy analog with the des-methoxy variant would therefore sacrifice potency across all four clinically relevant EGFR oncogenic mutants and degrade the selectivity window against wild-type EGFR, fundamentally altering the therapeutic profile of downstream drug candidates [1].

Quantitative Differentiation Evidence for (3-Methoxy-1-methyl-1H-pyrazol-4-yl)methanamine Against Des-Methoxy and Other Pyrazole Methanamine Analogs


Head-to-Head Comparison: 3-Methoxy Pyrazole vs Des-Methoxy Pyrazole Building Block – Impact on EGFR Mutant Inhibitory Potency

The clinical EGFR inhibitor PF-06747775, assembled using (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine as the hinge-binding fragment, was directly compared with its predecessor PF-06459988, which uses the des-methoxy (1-methyl-1H-pyrazol-4-yl)amine fragment. PF-06747775 demonstrated superior potency across all four common oncogenic EGFR mutants: Del-T790M IC50 = 3 nM (vs 7 nM for PF-06459988), L858R IC50 = 4 nM (vs 21 nM), Del IC50 = 5 nM (vs 90 nM), and L858R-T790M IC50 = 12 nM (vs 13 nM) [1]. The 3-methoxy group is positioned to form key interactions within the kinase hinge region as evidenced by the 1.33 Å resolution co-crystal structure (PDB 5UG9), while the des-methoxy analog (PDB 5UG8) lacks this contact [2].

EGFR T790M inhibitor medicinal chemistry kinase inhibitor scaffold

Mutant-Selective EGFR Inhibition: Quantitative Selectivity Window Over Wild-Type EGFR Enabled by the 3-Methoxy Pyrazole Scaffold

PF-06747775, which incorporates the (3-methoxy-1-methyl-1H-pyrazol-4-yl)amino moiety, exhibits an IC50 of 307 nM against wild-type EGFR, yielding a selectivity ratio of 102:1 for Del-T790M over WT EGFR and 61:1 for L858R over WT EGFR [1]. This selectivity is critical: therapies built on this scaffold spare wild-type EGFR, thereby reducing the dose-limiting toxicities (rash, diarrhea) associated with first- and second-generation EGFR inhibitors that co-inhibit WT EGFR . While PF-06459988 also demonstrates WT-sparing properties, its lower absolute potency means a narrower practical therapeutic window despite similar selectivity ratios [1].

EGFR selectivity wild-type EGFR therapeutic index

Patent-Backed Utility: Explicit Inclusion in EGFR T790M Inhibitor Composition-of-Matter and Combination Therapy Claims

The (3-methoxy-1-methyl-1H-pyrazol-4-yl)amino moiety is explicitly claimed in multiple patent families. US Patent Application US20190275049A1 claims a combination of N-((3R,4R)-4-fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidin-3-yl)acrylamide with palbociclib for the treatment of EGFR-mutant non-small cell lung cancer [1]. This places the building block within a composition-of-matter and method-of-use patent estate. In contrast, generic (1-methyl-1H-pyrazol-4-yl)methanamine and its hydrochloride salt (CAS 400877-05-6) are widely available commodity intermediates used in neurological disorder programs but lack specific composition-of-matter patent protection within the EGFR inhibitor space .

patent composition-of-matter NSCLC combination therapy intellectual property

Physicochemical Differentiation: Enhanced Lipophilicity and Hydrogen-Bonding Capacity of the 3-Methoxy Pyrazole Methanamine Core

The 3-methoxy substituent alters key physicochemical parameters relative to the unsubstituted analog. (3-Methoxy-1-methyl-1H-pyrazol-4-yl)methanamine (MW 141.17, predicted logP approximately 0.2–0.5 higher than the des-methoxy analog, pKa 8.23 ± 0.29 predicted) offers increased lipophilicity that can enhance membrane permeability while the methoxy oxygen provides an additional hydrogen-bond acceptor site for target engagement . The (1-methyl-1H-pyrazol-4-yl)methanamine scaffold (MW 111.15) lacks this oxygen, reducing both lipophilicity and the number of potential hinge-binding contacts [1]. These differences are consistent with the improved cellular potency observed for the methoxy-containing series in EGFR-mutant cell lines [2].

physicochemical properties drug-likeness lead optimization

Optimal Procurement and Research Application Scenarios for (3-Methoxy-1-methyl-1H-pyrazol-4-yl)methanamine


Third-Generation EGFR T790M Inhibitor Lead Optimization and Scale-Up

Medicinal chemistry teams developing irreversible covalent EGFR inhibitors targeting the T790M resistance mutation should procure (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine as the hinge-binding fragment. The 3-methoxy group is structurally validated by the 1.33 Å co-crystal structure (PDB 5UG9) to engage the kinase hinge, and the resulting inhibitors achieve IC50 values of 3–12 nM against all four common EGFR mutants with >60-fold selectivity over wild-type EGFR [1]. This scaffold has demonstrated scalability to multi-kilogram quantities for clinical supply, as evidenced by the advancement of PF-06747775 into Phase I trials [2]. Procurement of the hydrochloride salt (CAS 2567503-24-4) is recommended for enhanced stability during storage and coupling reactions.

Kinase Selectivity Profiling and Chemical Proteomics Probe Development

For chemical biology groups investigating kinome-wide selectivity, (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine can serve as a core scaffold for generating affinity probes. PF-06747775 has been characterized in chemical proteomics studies demonstrating distinct off-target profiles compared to other third-generation EGFR inhibitors [1]. The primary amine handle allows facile conjugation to biotin, fluorophores, or solid supports for pull-down experiments, while the methoxy-pyrazole core maintains the target-binding pharmacophore. The building block's commercial availability at ≥95% purity from multiple suppliers facilitates rapid probe synthesis without requiring in-house pyrazole construction [2].

Patent-Protected Chemical Space Exploration for EGFR-Mutant NSCLC Combination Therapies

Industrial drug discovery groups pursuing EGFR-mutant NSCLC combination therapies can leverage (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine to synthesize compounds within the patent estate defined by US20190275049A1, which explicitly claims EGFR T790M inhibitors incorporating this building block in combination with CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) [1]. This provides a clear intellectual property pathway for developing follow-on compounds with freedom-to-operate advantages. The building block's documented use in a clinical-stage program reduces the risk of unexpected toxicity or metabolic instability associated with novel, uncharacterized scaffolds [1][2].

Scaffold-Hopping from Pyrrolopyrimidine to Purine-Based Kinase Inhibitor Cores

Research programs that have optimized pyrrolopyrimidine-based EGFR inhibitors (e.g., PF-06459988 series) and seek to explore purine-based cores can directly utilize (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine in Pd-catalyzed Buchwald-Hartwig coupling reactions with 6-halo-purine intermediates [1]. The quantitative SAR established in the J. Med. Chem. 2017 publication demonstrates that migrating from the pyrrolopyrimidine core (PF-06459988) to the purine core (PF-06747775) while retaining the 3-methoxy-pyrazole hinge binder yields a 2.3-fold improvement in Del-T790M potency [2]. This evidence supports procurement decisions for core-hopping medicinal chemistry campaigns targeting resistant EGFR mutants.

Quote Request

Request a Quote for (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.